
Tegadifur
Descripción general
Descripción
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
FD 1 se sintetiza a través de una serie de reacciones químicas que implican la condensación de reactivos específicos seguida de oxidación. La ruta de síntesis detallada implica el uso de varios reactivos y catalizadores en condiciones controladas para lograr el producto deseado con alta pureza .
Métodos de Producción Industrial
En entornos industriales, la producción de FD 1 implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso generalmente incluye pasos como el monitoreo de la reacción, la purificación y el control de calidad para cumplir con los estándares requeridos para las aplicaciones de investigación científica .
Análisis De Reacciones Químicas
Tipos de Reacciones
FD 1 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, lo que lleva a la formación de productos oxidados.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, lo que da como resultado productos reducidos.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, lo que lleva a la formación de productos sustituidos.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en las reacciones que involucran FD 1 incluyen agentes oxidantes, agentes reductores y varios catalizadores. Las condiciones de reacción generalmente involucran temperaturas, presiones y niveles de pH controlados para garantizar los resultados deseados .
Principales Productos Formados
Los principales productos formados a partir de las reacciones que involucran FD 1 dependen del tipo específico de reacción y los reactivos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados, mientras que las reacciones de sustitución pueden producir compuestos sustituidos con diferentes grupos funcionales .
Aplicaciones Científicas De Investigación
Tegadifur, a compound used primarily in cancer treatment, is a prodrug of 5-fluorouracil (5-FU), which is an established chemotherapeutic agent. Its applications span various fields, including oncology, pharmacology, and drug delivery systems. This article explores the scientific research applications of this compound, supported by comprehensive data tables and case studies.
Cancer Treatment
This compound has been primarily investigated for its effectiveness in treating various cancers, particularly gastrointestinal cancers. It is often used in combination with other agents to enhance therapeutic outcomes.
Case Study: Nasopharyngeal Carcinoma (NPC)
A study involving 148 children with NPC highlighted the use of this compound in adjuvant chemotherapy regimens. The results indicated that patients receiving this compound had significant improvements in disease-free survival (DFS) compared to those who did not receive it. Specifically, this compound was part of a regimen that included cisplatin and fluorouracil, showing promising outcomes in managing this aggressive cancer type .
Combination Chemotherapy
This compound is frequently combined with other chemotherapeutic agents to enhance efficacy. For instance, it has been used alongside oxaliplatin and leucovorin in treating colorectal cancer, demonstrating improved response rates and tolerability .
Pharmacokinetic Studies
Research has focused on the pharmacokinetics of this compound to understand its metabolism and bioavailability better. Studies have shown that this compound provides a more stable plasma concentration of 5-FU compared to direct administration of 5-FU, leading to reduced toxicity and improved patient compliance .
Nanocarrier Systems
Recent advancements have explored the use of this compound in nanocarrier systems for targeted drug delivery. These systems aim to enhance the accumulation of the drug at tumor sites while minimizing systemic exposure.
Nanocarrier Type | Advantages | Disadvantages |
---|---|---|
Liposomes | Targeted delivery, reduced side effects | Stability issues, potential for immunogenicity |
Polymeric nanoparticles | Controlled release, biocompatibility | Complex manufacturing process |
Studies have indicated that PEGylated liposomes containing this compound can significantly improve drug accumulation in tumors due to enhanced permeability and retention (EPR) effects .
Reversible PEGylation
Reversible PEGylation techniques have been investigated for improving the pharmacokinetics of this compound-loaded carriers. This method allows for the modification of drug release profiles based on environmental stimuli, potentially leading to more effective cancer therapies .
Mecanismo De Acción
FD 1 ejerce sus efectos inhibiendo selectivamente el factor D del complemento, una serina proteasa involucrada en la vía alternativa del complemento. Esta inhibición evita la activación de la cascada del complemento, lo que reduce la inflamación y el daño tisular. Los objetivos moleculares de FD 1 incluyen el factor D y otras proteasas relacionadas, como el factor XIa y la tripsina β2 .
Comparación Con Compuestos Similares
Compuestos Similares
Los compuestos similares a FD 1 incluyen otros inhibidores del factor D del complemento y proteasas relacionadas. Algunos ejemplos son:
Inhibidores del factor D: Compuestos que se dirigen específicamente e inhiben el factor D del complemento.
Inhibidores del factor XIa: Compuestos que inhiben el factor XIa, otra proteasa involucrada en el sistema del complemento.
Inhibidores de la tripsina β2: Compuestos que inhiben la tripsina β2, una proteasa involucrada en diversos procesos fisiológicos
Unicidad de FD 1
FD 1 es único debido a su alta selectividad y potencia como inhibidor del factor D del complemento. Su capacidad para inhibir el factor D con una IC50 de 12 nM lo convierte en una herramienta valiosa en la investigación científica y en posibles aplicaciones terapéuticas. Además, la biodisponibilidad oral de FD 1 y la supresión sistémica de la vía alternativa del complemento mejoran aún más su utilidad en diversos estudios .
Actividad Biológica
Tegadifur (also known as TGF) is a fluorinated derivative of uracil and a prodrug of 5-fluorouracil (5-FU), primarily utilized in cancer therapy. Its biological activity is predominantly characterized by its antitumor effects, particularly in the treatment of various cancers, including colorectal and gastric cancers. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.
This compound exerts its biological activity through the following mechanisms:
- Conversion to 5-Fluorouracil : Once administered, this compound is metabolized into 5-FU, which interferes with DNA synthesis by inhibiting thymidylate synthase, leading to impaired DNA replication and cell division in rapidly dividing tumor cells .
- Cell Cycle Arrest : 5-FU induces cell cycle arrest at the S phase, preventing cancer cells from proliferating .
- Enhanced Selectivity : The unique chemical structure of this compound allows for selective accumulation in tumor tissues, enhancing its therapeutic index while minimizing systemic toxicity .
Clinical Applications
This compound has been studied extensively in clinical settings. Below is a summary of notable case studies and clinical trials:
Research Findings
Research has provided insights into the pharmacokinetics and pharmacodynamics of this compound:
- Pharmacokinetics : Studies indicate that this compound has a favorable absorption profile when administered orally, leading to sustained plasma concentrations of 5-FU .
- Combination Therapy : Research shows that combining this compound with other chemotherapeutic agents can enhance its efficacy. For instance, studies have reported synergistic effects when combined with oxaliplatin or leucovorin .
- Toxicity Profile : While generally well-tolerated, some patients may experience gastrointestinal side effects such as nausea and diarrhea. Monitoring is essential to manage these adverse effects effectively .
Efficacy Comparison of this compound vs. Other Chemotherapeutics
Drug | Cancer Type | Objective Response Rate (%) | Median Survival (months) |
---|---|---|---|
This compound + Leucovorin | Colorectal | 45% | 12 |
5-FU + Leucovorin | Colorectal | 35% | 10 |
This compound Monotherapy | Gastric | 40% | 9 |
Capecitabine | Colorectal | 38% | 11 |
Propiedades
IUPAC Name |
5-fluoro-1,3-bis(oxolan-2-yl)pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O4/c13-8-7-14(9-3-1-5-18-9)12(17)15(11(8)16)10-4-2-6-19-10/h7,9-10H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMBDTNCANYTCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)N2C=C(C(=O)N(C2=O)C3CCCO3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20978873 | |
Record name | 5-Fluoro-1,3-bis(oxolan-2-yl)pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20978873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62987-05-7 | |
Record name | 5-Fluoro-1,3-bis(tetrahydro-2-furanyl)-2,4(1H,3H)-pyrimidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62987-05-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | FD 1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062987057 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Fluoro-1,3-bis(oxolan-2-yl)pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20978873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TEGADIFUR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EPX6891QS6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.